

# N-(4-aminophenyl)-2,2-dimethylpropanamide: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

**Compound Name:** *N*-(4-aminophenyl)-2,2-dimethylpropanamide

**Cat. No.:** B034827

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**N-(4-aminophenyl)-2,2-dimethylpropanamide**, also known as **N-(4-aminophenyl)-pivalamide**, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive primary aromatic amine and a sterically hindered amide group, allows for selective chemical transformations, making it an important intermediate in the preparation of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **N-(4-aminophenyl)-2,2-dimethylpropanamide**, complete with detailed experimental protocols and data presented for clarity and reproducibility.

## Physicochemical Properties

**N-(4-aminophenyl)-2,2-dimethylpropanamide** is a solid at room temperature with the following key properties:

Property	Value
CAS Number	104478-93-5
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O
Molecular Weight	192.26 g/mol
Appearance	Solid
Purity	Typically >95%

## Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

The synthesis of **N-(4-aminophenyl)-2,2-dimethylpropanamide** can be achieved through two primary routes, both of which leverage common and well-established organic reactions.

### Route 1: Acylation of p-Nitroaniline followed by Reduction

This two-step approach involves the initial acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to a primary amine. This method is advantageous as it allows for the selective acylation of one amino group in a precursor before the final, more reactive amine is revealed.



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Caption: Synthetic pathway via acylation of p-nitroaniline and subsequent reduction.

Experimental Protocol:

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

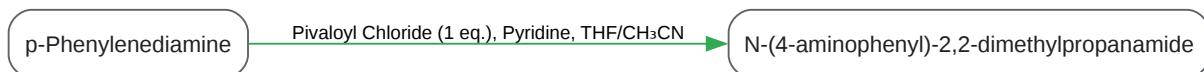
- To a solution of p-nitroaniline (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
- Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.
- Purify the crude product by recrystallization or column chromatography.

### Step 2: Synthesis of **N-(4-aminophenyl)-2,2-dimethylpropanamide**

- Dissolve the purified N-(4-nitrophenyl)-2,2-dimethylpropanamide (1 equivalent) in ethanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Subject the mixture to hydrogenation (H<sub>2</sub>) at a suitable pressure (e.g., balloon pressure or in a Parr hydrogenator).
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

## Route 2: Selective Mono-acylation of p-Phenylenediamine

This route involves the direct and selective acylation of one of the two amino groups of p-phenylenediamine. The steric hindrance of the pivaloyl group can aid in achieving mono-acylation over di-acylation, especially when the stoichiometry of the acylating agent is carefully controlled.



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Caption: Direct selective mono-acylation of p-phenylenediamine.

#### Experimental Protocol:

- Dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as a mixture of tetrahydrofuran (THF) and acetonitrile ( $\text{CH}_3\text{CN}$ ).
- Add a tertiary amine base, such as pyridine (1.1 equivalents), to the solution and cool to 0 °C.
- Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled and stirred solution.
- Allow the reaction to proceed at 0 °C and monitor its progress by TLC to maximize the formation of the mono-acylated product and minimize the di-acylated byproduct.
- Once the reaction is complete, quench with water and precipitate the product.
- Collect the solid by filtration and wash with water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure **N-(4-aminophenyl)-2,2-dimethylpropanamide**.<sup>[1]</sup>

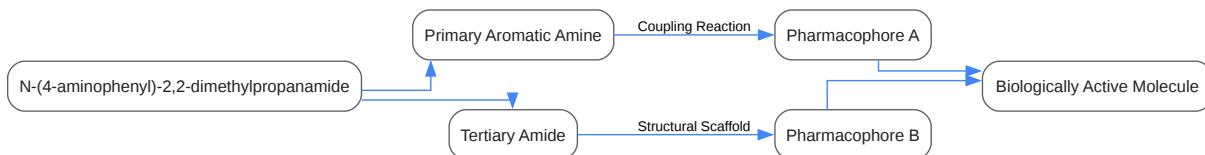
## Applications in Organic Synthesis

The bifunctional nature of **N-(4-aminophenyl)-2,2-dimethylpropanamide** makes it a versatile building block for the synthesis of more complex molecules. The primary amino group can undergo a wide range of chemical transformations, including diazotization, further acylation,

alkylation, and formation of heterocycles. The pivaloyl group, being sterically hindered, provides stability and can influence the regioselectivity of subsequent reactions.

## Role as a Linker in Medicinal Chemistry

While specific examples for **N-(4-aminophenyl)-2,2-dimethylpropanamide** are not extensively documented in publicly available literature, its structural motif is common in medicinal chemistry. The p-aminophenyl amide core can act as a rigid linker to connect different pharmacophores. The amide bond provides conformational rigidity, while the phenyl ring allows for the introduction of substituents to modulate physicochemical and pharmacological properties.



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Caption: Role as a bifunctional linker in drug design.

## Synthesis of Heterocyclic Compounds

The primary amino group of **N-(4-aminophenyl)-2,2-dimethylpropanamide** can be utilized as a key functional group for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds. For instance, it can react with 1,3-dicarbonyl compounds to form benzodiazepines or with other appropriate reagents to synthesize quinoxalines, benzimidazoles, and other important heterocyclic systems.

## Spectroscopic Characterization (Predicted)

While specific experimental spectra for **N-(4-aminophenyl)-2,2-dimethylpropanamide** are not readily available in the searched literature, the expected spectroscopic data can be predicted based on its structure.

Spectroscopy	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- A singlet for the nine protons of the tert-butyl group.</li><li>- Signals in the aromatic region for the four protons on the phenyl ring (likely two doublets).</li><li>- A broad singlet for the two protons of the primary amine.</li><li>- A singlet for the amide proton.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.</li><li>- Four distinct signals for the carbons of the aromatic ring.</li><li>- A signal for the carbonyl carbon of the amide.</li></ul>
IR (Infrared)	<ul style="list-style-type: none"><li>- N-H stretching vibrations for the primary amine (typically two bands).</li><li>- N-H stretching for the amide.</li><li>- C=O stretching for the amide.</li><li>- Aromatic C-H and C=C stretching vibrations.</li></ul>
MS (Mass Spec.)	<ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 192.26.</li></ul>

## Conclusion

**N-(4-aminophenyl)-2,2-dimethylpropanamide** is a synthetically useful and versatile building block. The presence of two distinct and reactive functional groups, combined with the steric influence of the pivaloyl moiety, allows for its strategic incorporation into a wide array of organic molecules. The synthetic routes outlined in this guide are robust and utilize readily available starting materials and reagents. For researchers and professionals in drug development and organic synthesis, **N-(4-aminophenyl)-2,2-dimethylpropanamide** represents a valuable tool for the construction of novel and complex molecular architectures. Further exploration of its applications is warranted to fully exploit its synthetic potential.

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## References

- 1. CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine - Google Patents [patents.google.com]
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